![molecular formula C10H19NO2 B1273524 Ethyl 2-(4-aminocyclohexyl)acetate CAS No. 76308-28-6](/img/structure/B1273524.png)
Ethyl 2-(4-aminocyclohexyl)acetate
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Overview
Description
Ethyl 2-(4-aminocyclohexyl)acetate (EACA) is a cyclic amine ester used in the synthesis of a variety of compounds. It is a versatile building block for organic synthesis and has been used in the synthesis of diverse compounds. It is a stable compound and has a wide range of applications in the chemical and pharmaceutical industries. EACA is also used in the synthesis of heterocyclic compounds, such as benzodiazepines, barbiturates, and other drugs.
Scientific Research Applications
Neuroscience
Dopamine Receptor Research: Ethyl 2-(4-aminocyclohexyl)acetate is used in the synthesis of ligands for dopamine receptors . These receptors play a crucial role in many neurological processes, including movement, cognition, memory, and learning. Research involving this compound can lead to a better understanding of neuropsychiatric disorders and the development of targeted therapies.
Pharmacology
Medicinal Chemistry: As a precursor in pharmaceutical chemistry, this compound is instrumental in the preparation of drug intermediates . Its high purity makes it beneficial for preparing medications that interact with dopamine receptors, which are implicated in disorders such as Parkinson’s disease and schizophrenia.
Medicinal Chemistry
Drug Intermediate Synthesis: The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules . Its role in the preparation of high-purity drug intermediates is vital for the development of new medications with fewer impurities and side effects.
Organic Synthesis
Catalytic Hydrogenation Processes: Ethyl 2-(4-aminocyclohexyl)acetate is involved in organic synthesis methods, such as catalytic hydrogenation, where it acts as a substrate . The compound’s reactivity under mild conditions is advantageous for industrial-scale syntheses.
Drug Development
Cariprazine Precursor: This compound is used in the preparation of Cariprazine, an antipsychotic medication used to treat schizophrenia and bipolar disorder . It showcases the compound’s importance in the development of drugs that address central nervous system disorders.
Chemical Engineering
Process Optimization: In chemical engineering, Ethyl 2-(4-aminocyclohexyl)acetate is used to optimize reaction conditions for the synthesis of complex organic molecules . Its stability under various conditions allows for the fine-tuning of industrial processes.
Mechanism of Action
Target of Action
Ethyl 2-(4-aminocyclohexyl)acetate is primarily targeted towards dopamine receptors . Dopamine receptors are a class of G-protein coupled receptors, and five subtypes of dopamine receptors have been found (D1, D2, D3, D4, and D5) . These receptors are involved in many neurological processes including movement, cognition, memory, and learning .
Mode of Action
The compound interacts with dopamine receptors, leading to changes in intracellular cyclic adenosine monophosphate levels . Specifically, activation of D1 and D5 receptors increases these levels, while activation of D2, D3, and D4 receptors reduces them .
Biochemical Pathways
The interaction of Ethyl 2-(4-aminocyclohexyl)acetate with dopamine receptors affects the signaling pathway of these receptors, which in turn regulates many important behaviors in the nerve signaling pathway . Different regions of dopamine receptors play different roles .
Result of Action
The molecular and cellular effects of Ethyl 2-(4-aminocyclohexyl)acetate’s action are related to its interaction with dopamine receptors. Abnormalities in dopamine receptor signaling can cause neuropsychiatric disorders such as social phobia, Parkinson’s disease, addiction to drug abuse, and schizophrenia .
Action Environment
The action, efficacy, and stability of Ethyl 2-(4-aminocyclohexyl)acetate can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . It is also slightly soluble in methanol , indicating that its solubility could affect its action and efficacy.
properties
IUPAC Name |
ethyl 2-(4-aminocyclohexyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCDGKSVSHGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238521 |
Source
|
Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminocyclohexyl)acetate | |
CAS RN |
76308-28-6 |
Source
|
Record name | (trans-4-Aminocyclohexyl)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexaneacetic acid, 4-amino-, ethyl ester, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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